Pantoprazole sodium sesquihydrate is a pharmaceutical compound primarily used as a proton pump inhibitor. It is chemically defined as sodium 5-(difluoromethoxy)-2-[[3,4-dimethoxy-2-pyridinyl]methyl]sulfinyl-1H-benzimidazole sesquihydrate. This compound plays a crucial role in the treatment of various gastrointestinal disorders, including gastric ulcers, gastroesophageal reflux disease (GERD), erosive esophagitis, and Zollinger-Ellison syndrome. It functions by inhibiting gastric acid secretion, thereby alleviating symptoms associated with excessive stomach acid production .
Pantoprazole sodium sesquihydrate is classified under the benzimidazole derivatives. Its synthesis involves several chemical reactions that yield the active pharmaceutical ingredient, which is then crystallized as the sesquihydrate form for stability and bioavailability. The compound is recognized in various pharmacological classifications for its therapeutic effects on acid-related disorders .
The synthesis of pantoprazole sodium sesquihydrate typically involves a multi-step process:
The processes have been optimized to improve yield and purity while reducing reaction times and costs associated with industrial-scale production .
The molecular structure of pantoprazole sodium sesquihydrate can be represented as follows:
The structure features a benzimidazole core with various functional groups that contribute to its pharmacological activity. The presence of difluoromethoxy and methoxy groups enhances its solubility and bioactivity .
The key chemical reactions involved in the synthesis of pantoprazole sodium sesquihydrate include:
These reactions are carefully monitored using techniques like High-Performance Liquid Chromatography (HPLC) to ensure completion and purity .
Pantoprazole sodium sesquihydrate exerts its pharmacological effects by inhibiting the H+/K+ ATPase enzyme system at the surface of the gastric parietal cells. This inhibition prevents the final step of gastric acid production, leading to decreased acidity in the stomach.
The mechanism can be summarized as follows:
Pantoprazole sodium sesquihydrate is primarily used in clinical settings for:
Additionally, it has been explored for potential applications in complexation with metal ions for enhanced pharmacological properties, making it a subject of interest in medicinal chemistry research .
Pantoprazole sodium sesquihydrate (chemical formula: C₁₆H₁₄F₂N₃NaO₄S·1.5H₂O) is the crystalline hydrate form of the proton pump inhibitor pantoprazole sodium. Its systematic IUPAC name is sodium 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-1-ide sesquihydrate. This compound features a benzimidazole core linked to a substituted pyridine ring via a sulfinyl (-S=O) bridge, creating a chiral center at the sulfur atom. The sesquihydrate designation indicates a fixed stoichiometric ratio of 1.5 water molecules per pantoprazole sodium molecule within its crystal lattice, significantly influencing its solid-state stability and pharmaceutical processability [1] [6].
The molecular structure incorporates critical functional groups: a difluoromethoxy moiety (-OCF₂H) at the benzimidazole C5 position enhances metabolic stability, while methoxy groups (-OCH₃) at the pyridine C3 and C4 positions contribute to optimal pKa values (pyridine N: ~4.0; benzimidazole N: ~0.11). These pKa values facilitate proton pump inhibitor (PPI) accumulation in acidic parietal cell compartments. The sodium salt formation at the benzimidazole N1 position improves water solubility compared to the free acid form, while the sesquihydrate configuration enhances crystalline stability during storage and formulation [6] [8].
Physicochemical Properties:Pantoprazole sodium sesquihydrate forms white-to-off-white crystalline powders with high hygroscopicity. Its water solubility is approximately 0.446 mg/mL, influenced by pH-dependent degradation. Stability studies reveal significant decomposition under acidic conditions (pH < 4), generating sulfenamide intermediates that facilitate covalent binding to the proton pump. The sesquihydrate demonstrates superior stability profiles compared to anhydrous or monohydrate forms, making it the preferred commercial solid-state form [1] [4] [6].
Degradation Chemistry:Under neutral-to-acidic conditions (pH 5–8), a pH-dependent degradation pathway emerges, leading to the formation of Related Compound E (RC E), a dimeric impurity unique to pantoprazole among PPIs. This dimerization arises through a radical cation mechanism stabilized by the difluoromethoxy group, culminating in benzidine-like rearrangement products. This degradation pathway is minimized during synthesis and storage by maintaining alkaline conditions (pH > 9) [4].
Table 1: Nomenclature and Identifiers of Pantoprazole Sodium Sesquihydrate
Category | Identifier |
---|---|
Systematic Name | Sodium 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazol-1-ide sesquihydrate |
CAS Registry Number | 164579-32-2 (sodium sesquihydrate); 138786-67-1 (pantoprazole free acid) |
Other Synonyms | Pantoprazole sodium hydrate; Protonix® (brand name); Tecta® (brand name) |
Molecular Formula | C₁₆H₁₄F₂N₃NaO₄S·1.5H₂O |
PubChem CID | 67047490 |
UNII | 6871619Q5X |
The discovery trajectory of pantoprazole sodium sesquihydrate began with timoprazole, the foundational pyridylmethylsulfinyl benzimidazole identified in 1975. Optimization efforts at Byk Gulden (now Nycomed) focused on enhancing stability and reducing toxicity. Early modifications revealed that trifluoromethyl substituents on the benzimidazole ring conferred metabolic resistance but compromised solution stability. Strategic replacement with a difluoromethoxy group (-OCF₂H) balanced lipophilicity, electronic effects, and stability, yielding pantoprazole in 1984 [10].
A pivotal advancement occurred in 1986 with the synthesis of pantoprazole sodium sesquihydrate (Patent EP01795530A1), which demonstrated superior crystalline stability and manufacturability compared to earlier anhydrous forms. This form resisted amorphization during processing and exhibited reduced chemical degradation during storage. Patent EP1795530A1 specifically details an optimized crystallization process using acetone/water mixtures to consistently produce pharmaceutical-grade sesquihydrate crystals with defined powder X-ray diffraction patterns [2].
Critical process innovations included replacing methanol/dichloromethane mixtures with acetone/water to prevent N-methylated impurities (RC D/F) and implementing pH control during oxidation and crystallization to suppress dimerization. The final sesquihydrate crystallization step remains crucial for ensuring batch-to-batch consistency in particle size, flowability, and stability [2] [4].
Table 2: Key Patents and Synthesis Innovations for Pantoprazole Sodium Sesquihydrate
Patent/Innovation | Key Contribution | Year |
---|---|---|
Timoprazole Discovery | First pyridylmethylsulfinyl benzimidazole PPI prototype | 1975 |
Difluoromethoxy Substitution | Replaced trifluoromethyl group; balanced stability and activity | 1984 |
Sodium Salt Hydration | Identified sesquihydrate as optimal crystalline form | 1986 |
EP1795530A1 | Crystallization process from acetone/water or isopropanol/water mixtures | 2007 |
Oxidant Optimization | Use of NaOCl in acetone/water minimizing dimer (RC E) formation | 2007 |
Pantoprazole sodium sesquihydrate belongs to the benzimidazole subclass of proton pump inhibitors, characterized by a sulfinyl-linked pyridine-benzimidazole core. Its therapeutic efficacy stems from irreversible inhibition of gastric H⁺/K⁺-ATPase (proton pump) through covalent disulfide bonding with cysteine residues (Cys813 and Cys822) on the pump's alpha subunit. This binding occurs only after acid activation in the parietal cell canaliculus, where the prodrug transforms into a tetracyclic sulfenamide species, the pharmacologically active inhibitor [3] [8].
Unlike earlier PPIs, pantoprazole exhibits minimal interaction with hepatic CYP450 enzymes (CYP2C19 and CYP3A4), attributable to its electron-withdrawing difluoromethoxy group. This reduces risks of interactions with clopidogrel, warfarin, or diazepam compared to omeprazole [5] [8].
These formulations treat acid-related disorders through sustained pump inhibition:
Table 3: Comparative Molecular Features of Major Benzimidazole PPIs
Structural Feature | Pantoprazole | Omeprazole | Lansoprazole |
---|---|---|---|
Benzimidazole C5 Substituent | Difluoromethoxy (-OCF₂H) | Methoxy (-OCH₃) | None |
Pyridine C3/C4 Substituents | 3,4-Dimethoxy | 4-Methoxy, 5-methyl | 4-Trifluoroethoxy |
Sodium Salt Hydrate | Sesquihydrate | None (free base) | Dihydrate |
Bioavailability | 77% | 65% | 85% |
Solution Stability (pH 7) | High (degradation <5%/h) | Low (degradation >20%/h) | Moderate (degradation ~10%/h) |
These attributes established pantoprazole sodium sesquihydrate as a therapeutically equivalent yet pharmacokinetically distinct agent within the PPI class, particularly valued for intravenous administration in hospitalized patients where rapid, reliable acid control is imperative [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7